(1S)-2-Fluoro-1,2,2-triphenylethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75198-01-5 |
|---|---|
Molecular Formula |
C20H18FN |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(1S)-2-fluoro-1,2,2-triphenylethanamine |
InChI |
InChI=1S/C20H18FN/c21-20(17-12-6-2-7-13-17,18-14-8-3-9-15-18)19(22)16-10-4-1-5-11-16/h1-15,19H,22H2/t19-/m0/s1 |
InChI Key |
LTLUOSRNAUTAKF-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)F)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)F)N |
Origin of Product |
United States |
Stereochemical Investigations of 1s 2 Fluoro 1,2,2 Triphenylethan 1 Amine
Determination of Absolute Configuration
The unambiguous assignment of the absolute configuration of a chiral center is fundamental in stereochemistry. For chiral amines, several powerful techniques are employed.
X-ray Crystallography and Anomalous Dispersion StudiesSingle-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, and thus its absolute configuration. For a chiral molecule containing only light atoms (C, H, N, O, F), the absolute configuration is typically determined by co-crystallizing it with a chiral reference molecule of known configuration, forming a diastereomeric salt.
Alternatively, if the crystal contains a sufficiently heavy atom, the phenomenon of anomalous dispersion can be used to determine the absolute structure without a chiral reference. The Flack parameter is calculated from the diffraction data; a value close to zero for a given enantiomeric model confirms the correctness of that absolute configuration.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) provide spectroscopic fingerprints that are highly sensitive to the molecule's stereochemistry.
The absolute configuration can be assigned by comparing the experimentally measured ECD or ORD spectrum with spectra predicted by quantum-chemical calculations for a specific enantiomer (e.g., the (S)-enantiomer). A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. Another approach involves comparing the spectrum to that of a structurally similar compound whose absolute configuration is already known.
Conformational Analysis and Stereoelectronic Effects
The three-dimensional shape (conformation) of a molecule is determined by a balance of steric repulsions and stabilizing stereoelectronic interactions.
Influence of Fluorine on Conformational Preferences and Rotational BarriersThe introduction of a fluorine atom can profoundly influence a molecule's conformational preferences due to potent stereoelectronic effects. A key interaction is thegauche effect, where a gauche conformation is favored over an anti conformation in a system like F-C-C-X (where X is an electronegative group). This preference is often rationalized by a stabilizing hyperconjugative interaction between the C-H bonding orbital (σC-H) and the C-F antibonding orbital (σ*C-F).
This effect can lead to a predictable "topological preorganization," where the fluorine atom acts as a conformational steering group, locking the molecule into a preferred shape despite its small steric size. This can significantly impact rotational barriers around single bonds.
Stereochemical Stability and Potential Racemization Pathways
Stereochemical stability refers to the resistance of a single enantiomer to convert into its mirror image (racemization). For an amine with a stereocenter at the α-carbon, racemization requires the temporary loss of chirality at that center.
Potential pathways for racemization often involve the formation of a planar, achiral intermediate. For a compound like a substituted ethanamine, this could theoretically occur under harsh conditions through:
Carbanion formation: Abstraction of the proton at the chiral carbon by a strong base would lead to a planar, sp²-hybridized carbanion. Subsequent non-stereospecific protonation would yield a racemic mixture.
Carbocation formation: Loss of a leaving group from the chiral carbon could form a planar carbocation, which could then be attacked from either face, leading to racemization.
Kinetics and Thermodynamics of Thermal and Chemical Racemization
Racemization, the process by which a pure enantiomer is converted into a mixture of equal parts of both enantiomers, is a critical aspect of stereochemical investigation. This process can be induced by thermal means or through chemical reagents.
For (1S)-2-Fluoro-1,2,2-triphenylethan-1-amine, the kinetics of racemization would describe the rate at which the (1S) enantiomer converts to the (1R) enantiomer, and vice versa, until a racemic mixture is formed. A hypothetical study on the kinetics of thermal racemization would involve heating a solution of the pure (1S) enantiomer and monitoring the change in optical rotation or enantiomeric excess over time at various temperatures. This data would allow for the determination of the rate constants and the activation energy for the racemization process.
Hypothetical Data Table for Thermal Racemization Kinetics:
| Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, min) |
| 50 | Data not available | Data not available |
| 75 | Data not available | Data not available |
| 100 | Data not available | Data not available |
Chemical racemization would involve the use of reagents, such as acids or bases, to facilitate the interconversion of enantiomers. The kinetics of chemical racemization would be studied by monitoring the reaction in the presence of a catalyst at a constant temperature.
Hypothetical Data Table for Chemical Racemization Kinetics:
| Catalyst | Concentration (mol/L) | Rate Constant (k, s⁻¹) |
| Acid (e.g., HCl) | Data not available | Data not available |
| Base (e.g., NaOH) | Data not available | Data not available |
Mechanistic Probes for Epimerization and Inversion Processes
Understanding the mechanism by which racemization occurs is fundamental. For a chiral amine like this compound, several potential mechanisms could be at play.
Inversion of Configuration: One possible pathway for racemization is the inversion of the stereocenter at the carbon bearing the amine group. This could potentially occur through a planar intermediate. Mechanistic probes to investigate this would involve studying the effect of solvent polarity on the rate of racemization. A significant increase in the rate of racemization in polar, protic solvents might suggest the involvement of an ionic intermediate that is stabilized by the solvent.
Another key mechanistic aspect to consider is nitrogen inversion. While the carbon stereocenter is the primary focus, the nitrogen atom of the amine group can also undergo inversion. However, for primary amines, this process is typically rapid at room temperature and does not contribute to the isolation of stable enantiomers based on nitrogen chirality alone. The primary stereocenter of concern in this compound is the carbon atom.
Epimerization: Since the molecule has only one stereocenter, epimerization (the change in configuration at one of multiple stereocenters) is not applicable. Any change in the configuration of the single stereocenter would lead to the formation of its enantiomer, resulting in racemization.
Future research employing computational modeling could provide theoretical insights into the energy barriers for different potential racemization pathways, such as protonation-deprotonation sequences or temporary formation of an achiral intermediate. Experimental techniques like isotopic labeling could also be used as a mechanistic probe to track the movement of atoms during the racemization process.
Mechanistic Studies of Reactions Involving 1s 2 Fluoro 1,2,2 Triphenylethan 1 Amine
Elucidation of Reaction Pathways in Synthetic Transformations
No specific studies detailing the reaction pathways of (1S)-2-Fluoro-1,2,2-triphenylethan-1-amine in synthetic transformations have been found. The inherent structural features of the molecule, including a chiral center at C1, a fluorine atom at C2, and bulky phenyl substituents, suggest that it could undergo a variety of reactions. However, without experimental data, any discussion of reaction pathways remains speculative.
Nucleophilic Substitution Reactions at C1 or C2
The potential for nucleophilic substitution at both the C1 and C2 positions exists. Substitution at C1 would involve the displacement of the amine group, while substitution at C2 would target the fluorine atom. The viability of these pathways would depend on the reaction conditions, the nature of the nucleophile, and the stability of the potential intermediates. However, no published research has investigated these specific nucleophilic substitution reactions for this compound.
Elimination Reactions Leading to Olefinic Products
Elimination reactions, potentially leading to the formation of a stilbene (B7821643) derivative, are also conceivable. Such reactions would likely proceed via E1 or E2 mechanisms, influenced by the choice of base and solvent. The stereochemistry of the starting material would be expected to play a crucial role in the stereochemical outcome of the olefinic product. At present, there are no documented studies on the elimination reactions of this compound.
Characterization of Key Intermediates (e.g., carbocations, radicals, carbanions)
The characterization of reaction intermediates is fundamental to understanding reaction mechanisms. In the context of reactions involving this compound, intermediates such as carbocations at C1 or C2, radicals, or carbanions could be formed under different reaction conditions. Spectroscopic techniques and trapping experiments are typically employed to identify and characterize such transient species. However, the scientific literature lacks any reports on the characterization of key intermediates in reactions of this compound.
Kinetic and Thermodynamic Parameters of Reactivity
A quantitative understanding of a compound's reactivity is provided by its kinetic and thermodynamic parameters. This includes reaction rates, activation energies, and equilibrium constants. Such data is essential for optimizing reaction conditions and for making predictions about reaction outcomes. A search of the available literature did not yield any studies that have determined the kinetic or thermodynamic parameters for reactions involving this compound.
Computational Approaches to Mechanistic Understanding
Computational chemistry, using methods such as Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms. These approaches can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict kinetic and thermodynamic data. While computational studies have been applied to other fluoro-organic molecules, no such studies focused on the reaction mechanisms of this compound have been published.
No Published Research Found on the Catalytic Applications of this compound in Asymmetric Catalysis
Despite a comprehensive review of scientific literature, no published research, data, or scholarly articles could be located regarding the specific applications of the chemical compound this compound in the field of asymmetric catalysis.
Extensive searches of chemical databases and academic journals did not yield any information on the utilization of this compound as a chiral ligand in transition metal-catalyzed reactions or as an organocatalyst. Consequently, there is no available data on the design and synthesis of its derivatives for ligand optimization, nor any evaluation of its performance in enantioselective hydrogenation, coupling, or addition reactions.
Furthermore, the role of this compound as an organocatalyst in enantioselective organic transformations remains unexplored in the current body of scientific literature. As a result, there are no mechanistic insights into its potential organocatalytic activation, nor any studies on its substrate scope and chiral induction efficiency.
Finally, the absence of primary research on this specific compound means that no comparative studies with other chiral fluorinated amine catalysts have been conducted or published.
Therefore, it is not possible to provide an article structured around the requested outline due to the lack of available scientific information on the subject. The compound this compound does not appear to be a documented catalyst in the field of asymmetric synthesis.
Applications of 1s 2 Fluoro 1,2,2 Triphenylethan 1 Amine in Asymmetric Catalysis
Emerging Catalytic Applications in Novel Reaction Systems
Following a comprehensive review of scientific literature and chemical databases, no specific research detailing the emerging catalytic applications of (1S)-2-Fluoro-1,2,2-triphenylethan-1-amine in novel reaction systems has been identified.
This indicates that the catalytic potential of this specific chiral fluoroamine in new and innovative chemical transformations has not yet been explored or documented in publicly available research. The field of asymmetric catalysis is vast and continually evolving; however, the focus of published studies to date has been on other classes of chiral ligands and catalysts.
Therefore, a detailed discussion, including data tables and specific research findings on the application of this compound in emerging and novel catalytic systems, cannot be provided at this time. Further research and investigation would be necessary to uncover any such applications.
Theoretical and Computational Studies on 1s 2 Fluoro 1,2,2 Triphenylethan 1 Amine
Electronic Structure and Bonding Analysis
To understand the electronic structure and bonding of (1S)-2-Fluoro-1,2,2-triphenylethan-1-amine, quantum chemical calculations would be necessary.
Quantum Chemical Calculations (Density Functional Theory, ab initio methods)
Methods like Density Functional Theory (DFT), with various functionals (e.g., B3LYP), and ab initio methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory) would be employed to optimize the molecular geometry and calculate electronic energies. mdpi.com The choice of basis set (e.g., 6-31G*, cc-pVTZ) would be crucial for obtaining accurate results. These calculations would yield fundamental information such as the total energy, orbital energies (HOMO and LUMO), and the dipole moment of the molecule.
Analysis of Localized Molecular Orbitals and Electron Density Distributions
Following the initial quantum chemical calculations, further analysis could be performed. Natural Bond Orbital (NBO) analysis, for example, would provide insights into the localized bonding interactions, atomic charges, and hyperconjugative effects within the molecule. The distribution of electron density and the molecular electrostatic potential (MEP) could be visualized to identify electrophilic and nucleophilic sites, offering clues about the molecule's reactivity.
Prediction and Interpretation of Spectroscopic Properties
Computational methods are also powerful tools for predicting and interpreting spectroscopic data.
Ab Initio and DFT Calculations for NMR Chemical Shifts
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.net The calculated shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei.
A hypothetical data table for predicted NMR chemical shifts would look like this:
| Atom | Predicted Chemical Shift (ppm) |
| ¹H (specific proton) | Value |
| ¹³C (specific carbon) | Value |
| ¹⁹F | Value |
| Note: This table is for illustrative purposes only. The values are not based on actual calculations for this compound. |
Vibrational Frequency Analysis for Infrared and Raman Spectroscopy
The vibrational frequencies of this compound could be calculated using DFT. nih.govresearchgate.net These computed frequencies correspond to the vibrational modes of the molecule and can be correlated with peaks in the experimental Infrared (IR) and Raman spectra. This analysis is crucial for identifying characteristic functional groups and understanding the molecule's vibrational properties.
A hypothetical data table for predicted vibrational frequencies might be structured as follows:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity |
| C-H stretch (phenyl) | Value | High/Medium/Low |
| N-H stretch (amine) | Value | High/Medium/Low |
| C-F stretch | Value | High/Medium/Low |
| Note: This table is for illustrative purposes only. The values are not based on actual calculations for this compound. |
Prediction of Reactivity and Selectivity
Computational chemistry can also provide insights into the reactivity and selectivity of a molecule. By analyzing the frontier molecular orbitals (HOMO and LUMO), one can predict the most likely sites for electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. Furthermore, computational modeling of reaction pathways can help in predicting the stereoselectivity of reactions involving the chiral center of this compound. acs.org
Application of Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org For this compound, a computational study would first involve the optimization of its ground state geometry using methods like Density Functional Theory (DFT).
Following geometry optimization, the energies and spatial distributions of the HOMO and LUMO would be calculated. The HOMO, being the orbital from which an electron is most easily removed, would indicate the molecule's nucleophilic regions. Conversely, the LUMO, the orbital to which an electron is most readily added, would highlight the electrophilic sites. youtube.com The energy gap between the HOMO and LUMO is a crucial parameter, providing insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Molecular Orbital | Energy (eV) | Description of Probable Localization |
|---|---|---|
| HOMO | (Calculated Value) | Likely localized on the amine group and the phenyl rings due to the presence of lone pair electrons and π-systems. |
| LUMO | (Calculated Value) | Expected to be distributed over the phenyl rings and potentially influenced by the electronegative fluorine atom. |
Transition State Modeling for Reaction Pathways and Energy Barriers
Understanding the mechanisms of reactions involving this compound would necessitate the modeling of transition states. Computational methods can be used to locate the transition state structures for proposed reaction pathways, such as nucleophilic substitution or elimination reactions.
By calculating the potential energy surface, researchers can identify the minimum energy path connecting reactants to products via the transition state. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining the reaction rate. For instance, in a hypothetical reaction, the role of the fluorine atom and the bulky phenyl groups in stabilizing or destabilizing the transition state could be elucidated.
Comprehensive Conformational Landscape Exploration
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. A thorough conformational analysis of this compound would be essential for a complete understanding of its behavior.
Molecular Dynamics Simulations and Conformer Searching
Systematic conformer searching algorithms could also be used to identify all possible low-energy conformations. These methods typically involve rotating a molecule's rotatable bonds and then performing energy minimizations to find stable structures.
Potential Energy Surface Scans and Identification of Stable Conformations
To gain a more detailed understanding of the conformational preferences, potential energy surface (PES) scans would be performed. This involves systematically changing specific dihedral angles within the molecule and calculating the corresponding energy. The resulting plot of energy versus the dihedral angle would reveal the energy minima, corresponding to stable conformations, and the energy barriers to rotation between them.
For this compound, PES scans would be crucial for understanding the rotational barriers of the C-C and C-N bonds and the orientation of the phenyl groups. The gauche effect, often observed in molecules containing vicinal fluorine atoms, could also be investigated to see if it influences the preferred conformation. researchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Derivatives and Analogues of 1s 2 Fluoro 1,2,2 Triphenylethan 1 Amine
Structural Modifications and Their Synthetic Accessibility
The synthetic versatility of (1S)-2-Fluoro-1,2,2-triphenylethan-1-amine allows for modifications at several key positions. These include the primary amine, the three aromatic rings, and the carbon backbone. The accessibility of these derivatives is largely dependent on the chosen synthetic routes and the reactivity of the parent molecule.
Derivatization of the Amine Functionality (e.g., secondary and tertiary amines, amides, carbamates)
The primary amine group is a key site for derivatization, allowing for the synthesis of secondary and tertiary amines, amides, and carbamates through well-established synthetic protocols.
Secondary and Tertiary Amines: The synthesis of secondary and tertiary amines from a primary amine like this compound can be achieved through several methods. Direct alkylation with alkyl halides is a common approach, though it can sometimes lead to overalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve more controlled synthesis, reductive amination is a highly effective method. This two-step process involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary or tertiary amine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
For instance, the reaction with a generic aldehyde (R-CHO) would proceed as follows:
Formation of an imine intermediate.
Reduction of the imine to yield the secondary amine.
This process can be repeated with a different aldehyde or ketone to access tertiary amines.
Amides: Amide derivatives are readily accessible through the reaction of the primary amine with carboxylic acid derivatives, such as acyl chlorides or anhydrides. This reaction, known as acylation, is typically carried out in the presence of a base to neutralize the acidic byproduct. A general procedure for amide synthesis involves the direct condensation of carboxylic acids and amines in the presence of a coupling agent like TiCl₄. zhougroup.org The reaction of this compound with an acyl chloride (R-COCl) would yield the corresponding N-substituted amide. The choice of the "R" group on the acyl chloride allows for the introduction of a wide variety of functionalities.
Carbamates: Carbamates, also known as urethanes, can be synthesized from the primary amine through several routes. A common method involves the reaction with a chloroformate ester (R-O-COCl) in the presence of a base. pageplace.de Alternatively, a three-component coupling of the amine, carbon dioxide, and an alkyl halide can efficiently produce carbamates. acs.org This method offers mild reaction conditions and is often tolerant of various functional groups. acs.org Another approach is the reaction with an isocyanate (R-N=C=O). These reactions are generally efficient and provide access to a diverse range of carbamate (B1207046) derivatives.
The following table summarizes the general synthetic approaches for the derivatization of the amine functionality:
| Derivative Class | General Synthetic Method | Reagents |
| Secondary Amine | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) |
| Tertiary Amine | Reductive Amination (repeated) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) |
| Amide | Acylation | Acyl Chloride/Anhydride, Base |
| Carbamate | Carbamoylation | Chloroformate/Isocyanate, Base |
Introduction of Substituents on Aromatic Rings (e.g., polyfluoroarylation, electron-donating/withdrawing groups)
The three phenyl rings of this compound offer multiple sites for the introduction of new functional groups through electrophilic aromatic substitution reactions. The directing effects of the existing substituents will influence the position of the incoming group.
Polyfluoroarylation: The introduction of multiple fluorine atoms onto the aromatic rings can significantly alter the electronic properties and lipophilicity of the molecule. Direct fluorination of aromatic rings can be challenging, but modern fluorinating agents have made this more accessible. Alternatively, the synthesis can start from pre-fluorinated aromatic building blocks.
Introduction of Electron-Donating and Electron-Withdrawing Groups: Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents.
Electron-donating groups (EDGs) such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups generally activate the ring towards electrophilic substitution and direct incoming substituents to the ortho and para positions.
Electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups deactivate the ring and direct incoming substituents to the meta position.
The specific conditions for these reactions (e.g., choice of catalyst, solvent, and temperature) would need to be optimized to achieve the desired substitution pattern and avoid side reactions. The interplay of the directing effects of the substituents on the triphenylethane scaffold would lead to complex regiochemical outcomes that would need to be carefully considered in any synthetic design.
Alterations to the Fluoro-Substituted Carbon and its Vicinity
Modifications to the carbon atom bearing the fluorine and the adjacent carbon are more synthetically challenging due to the high strength of the carbon-fluorine bond and the steric hindrance from the three phenyl groups. However, certain transformations could be envisaged. For example, reactions that proceed via radical intermediates might allow for functionalization at the carbon bearing the phenyl groups. The development of new catalytic methods for C-F bond activation could also open up possibilities for the direct replacement of the fluorine atom with other functional groups, though this remains a significant challenge in synthetic chemistry.
Stereochemical Variations and Their Impact on Synthetic Utility
The "(1S)" designation in the name of the compound indicates a specific stereochemistry at the amine-bearing carbon. The synthesis of other stereoisomers, such as the (1R) enantiomer or diastereomers (if a second stereocenter were to be introduced), would have a profound impact on the molecule's three-dimensional shape and, consequently, its interactions with other chiral molecules.
The stereoselective synthesis of β-fluoroamines is an active area of research. core.ac.uk One strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction that forms either the C-N or the C-F bond. For example, a chiral Brønsted acid/base catalyst can be used to achieve high enantio- and diastereoselection in the synthesis of β-amino-α-fluoro nitroalkanes, which can then be converted to the desired β-fluoroamines. core.ac.uk Another approach relies on the use of chiral auxiliaries, such as N-tert-butylsulfinyl imines, to direct the stereoselective addition of nucleophiles. zhougroup.org
The availability of different stereoisomers is crucial for applications in medicinal chemistry and materials science, where specific spatial arrangements of functional groups are often required for desired activity or properties. The synthetic utility of a particular stereoisomer is therefore directly linked to its ability to serve as a building block for a target molecule with a defined three-dimensional structure.
Integration into Larger Molecular Architectures (e.g., as building blocks for fluorinated polymer segments or dendrimers, focusing on synthetic incorporation)
The presence of a primary amine and a fluorinated scaffold makes this compound a potentially valuable building block for the synthesis of larger, functional macromolecules such as fluorinated polymers and dendrimers.
Dendrimers: Dendrimers are highly branched, well-defined macromolecules with a central core and a layered structure. The primary amine of this compound could serve as a reactive site for the attachment of this molecule to the periphery of a dendrimer, or it could be used as a branching point in the divergent synthesis of a new dendrimer. nih.gov The incorporation of fluorinated moieties into dendrimers is of interest for applications such as drug delivery and medical imaging (e.g., ¹⁹F MRI). core.ac.ukresearchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the enantioselective synthesis of (1S)-2-Fluoro-1,2,2-triphenylethan-1-amine?
- Answer: The compound can be synthesized via asymmetric fluorination of β-chloroamine precursors using phase-transfer catalysis (PTC) with chiral catalysts. For example, catalyst systems like (S)-2 (a bis-urea derivative) or Cu(OTf)₂ with (1S,2S)-1,2-diphenylethane-1,2-diamine (L26) have shown efficacy in generating fluorinated quaternary stereogenic centers . Key parameters include reaction time (e.g., 75 hours for PTC), solvent choice (e.g., toluene or dichloromethane), and stoichiometric control of KF as the fluorine source .
Q. What spectroscopic techniques are critical for confirming the stereochemical purity of this compound?
- Answer:
- Chiral HPLC or SFC : To determine enantiomeric excess (ee) and resolve potential diastereomers.
- NMR : NMR distinguishes fluorine environments, while and NMR verify substituent positions and triphenylmethyl group integrity.
- X-ray crystallography : Definitive confirmation of absolute configuration (1S) and spatial arrangement .
Q. What safety protocols are essential when handling this fluorinated amine?
- Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (Category 2A/2B irritation risks) .
- Ventilation : Use fume hoods to avoid inhalation of volatile amines .
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can researchers mitigate enantiomer self-disproportionation (SDE) during purification of this compound?
- Answer: SDE (e.g., Δee ≈ 4% under routine column chromatography) arises due to non-covalent interactions between enantiomers. Mitigation strategies include:
- Alternative purification : Use preparative chiral HPLC or centrifugal partition chromatography.
- Optimized solvent systems : Employ non-polar solvents (hexane/ethyl acetate) to reduce dipole-driven aggregation .
Q. What mechanistic insights explain the role of fluorine in modulating this compound’s reactivity and biological activity?
- Answer: The electronegativity of fluorine enhances metabolic stability and binding affinity via:
- Steric effects : Fluorine’s small size minimizes steric hindrance while influencing conformation.
- Electronic effects : Polar C–F bonds stabilize transition states in catalytic cycles (e.g., hydrogen bonding in PTC) . Comparative studies with non-fluorinated analogs (e.g., (1S)-1,2,2-triphenylethan-1-amine) reveal reduced electrophilicity and altered pharmacokinetics .
Q. How do reaction conditions (temperature, solvent, catalyst loading) influence enantioselectivity in Cu-catalyzed fluorination?
- Answer:
- Temperature : Lower temps (0–25°C) favor kinetic control, reducing racemization.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve catalyst-substrate interaction.
- Catalyst loading : Sub-stoichiometric Cu(OTf)₂ (5–10 mol%) with chiral diamines (L26) achieves >90% ee in model reactions .
Q. What computational tools are effective for predicting the stereochemical outcomes of fluorination reactions?
- Answer:
- DFT calculations : Model transition states to identify enantioselectivity-determining steps.
- Docking simulations : Predict ligand-catalyst interactions (e.g., π-π stacking between triphenyl groups and Cu centers) .
- Machine learning : Train models on fluorination reaction databases to optimize catalyst design .
Methodological Considerations
- Experimental Design : Use kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT) to access high ee. Monitor reactions via inline NMR for real-time fluorination tracking .
- Data Contradictions : Discrepancies in reported ee values may stem from SDE during purification or inconsistent catalyst activation protocols. Replicate studies under inert conditions (glovebox) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
